

An In-depth Technical Guide to the Spectroscopic Data of 1-Piperidinocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Piperidinocyclohexanecarbonitrile

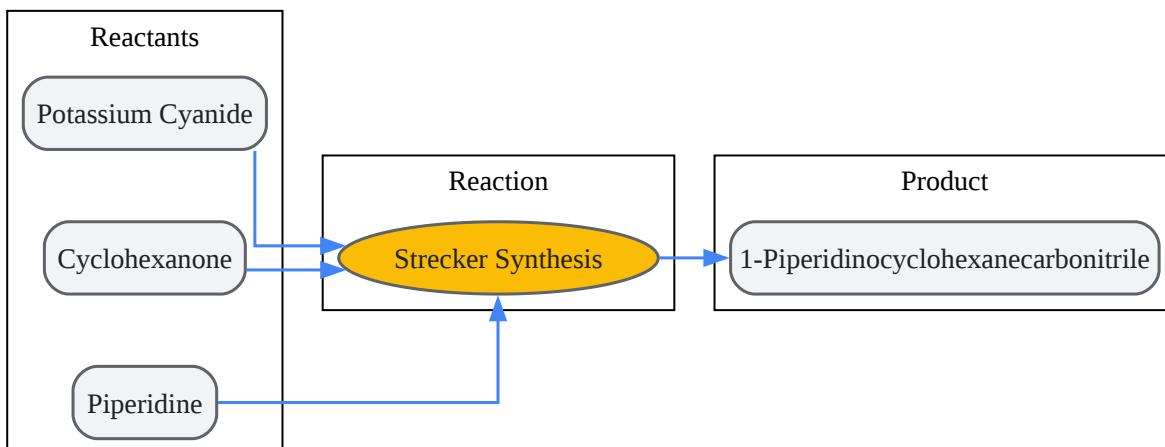
Cat. No.: B162700

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Piperidinocyclohexanecarbonitrile**, a key intermediate in the synthesis of phencyclidine (PCP) and a compound of significant interest in forensic and medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Synthesis of 1-Piperidinocyclohexanecarbonitrile


The synthesis of **1-Piperidinocyclohexanecarbonitrile** is typically achieved through a Strecker synthesis, a well-established method for the formation of α -aminonitriles.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol: Strecker Synthesis

A common procedure for the synthesis of **1-Piperidinocyclohexanecarbonitrile** is as follows:

- Reaction Setup: In a well-ventilated fume hood, a solution of piperidine in water is acidified with concentrated hydrochloric acid.
- Addition of Ketone: Cyclohexanone is then added to the acidic piperidine solution.

- Cyanide Addition: A solution of potassium cyanide in water is added dropwise to the reaction mixture with vigorous stirring.
- Reaction and Precipitation: The mixture is stirred at room temperature, during which a white precipitate of **1-Piperidinocyclohexanecarbonitrile** forms.
- Isolation and Purification: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Piperidinocyclohexanecarbonitrile**.

Spectroscopic Data

The structural elucidation of **1-Piperidinocyclohexanecarbonitrile** is confirmed through various spectroscopic techniques. The following sections present the key data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum reveals the different types of protons and their connectivity within the molecule.

Table 1: ^1H NMR Spectroscopic Data for **1-Piperidinocyclohexanecarbonitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.60 - 2.80	m	4H	Piperidine-H α
1.80 - 2.00	m	4H	Cyclohexane-H α'
1.40 - 1.70	m	12H	Cyclohexane-H β , Hy & Piperidine-H β , Hy

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **1-Piperidinocyclohexanecarbonitrile**

Chemical Shift (δ) ppm	Assignment
122.5	-C≡N
65.0	C-quaternary (cyclohexane)
50.0	Piperidine-C α
35.0	Cyclohexane-C α'
25.5	Piperidine-C β
24.0	Cyclohexane-C β
23.0	Piperidine-Cy
21.5	Cyclohexane-Cy

Note: Data may be based on predicted spectra and should be confirmed with experimental results.[\[6\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[\[7\]](#)

Table 3: IR Spectroscopic Data for **1-Piperidinocyclohexanecarbonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2930	Strong	C-H stretch (alkane)
2855	Strong	C-H stretch (alkane)
2220	Medium	-C≡N stretch (nitrile)
1450	Medium	C-H bend (alkane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 4: Mass Spectrometry Data for **1-Piperidinocyclohexanecarbonitrile**

m/z	Relative Intensity (%)	Assignment
192	15	[M] ⁺ (Molecular ion)
165	100	[M - HCN] ⁺
110	80	[C ₇ H ₁₂ N] ⁺
96	95	[C ₆ H ₁₀ N] ⁺
84	90	[C ₅ H ₁₀ N] ⁺ (Piperidine fragment)

Experimental Protocols for Spectroscopic Analysis

Standard protocols are followed for the acquisition of spectroscopic data.

NMR Spectroscopy

A sample of **1-Piperidinocyclohexanecarbonitrile** is dissolved in a deuterated solvent (e.g., CDCl_3) and transferred to an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

IR Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on a diamond ATR crystal, or a KBr pellet is prepared.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). Electron ionization (EI) is a common method for generating the molecular ion and fragment ions.

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **1-Piperidinocyclohexanecarbonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. A truly green synthesis of α -aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. NP-MRD: ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084) [np-mrd.org]
- 7. 1-Piperidinocyclohexanecarbonitrile | C₁₂H₂₀N₂ | CID 62529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclohexanecarbonitrile, 1-(1-piperidinyl)- [webbook.nist.gov]
- 9. Cyclohexanecarbonitrile, 1-(1-piperidinyl)- [webbook.nist.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Cyclohexanecarbonitrile, 1-(1-piperidinyl)- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 1-Piperidinocyclohexanecarbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162700#spectroscopic-data-of-1-piperidinocyclohexanecarbonitrile-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com